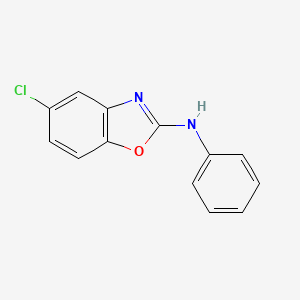

2-Benzoxazolamine, 5-chloro-N-phenyl-

Description

Overview of Benzoxazole (B165842) Derivatives in Advanced Organic Chemistry

Benzoxazole and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov This bicyclic heteroaromatic system is present in various natural products and has been incorporated into a multitude of synthetic compounds with diverse therapeutic applications. The aromatic nature of the benzoxazole ring system imparts relative stability, while its reactive sites allow for extensive functionalization, making it a versatile scaffold for drug design. nih.gov

Researchers have developed numerous synthetic methodologies to access these compounds, reflecting their significance. ckthakurcollege.net The broad spectrum of biological activities associated with benzoxazole derivatives is a primary driver of this research. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govmdpi.com

Table 1: Examples of Biologically Active Benzoxazole Derivatives

| Compound Name | Substitution Pattern | Reported Biological Activity |

|---|---|---|

| Zoxazolamine | 2-amino, 5-chloro | Muscle relaxant, uricosuric nih.gov |

| Tafamidis | 2-(3,5-dichlorophenyl) | Transthyretin amyloidosis treatment |

| Flunoxaprofen | 2-(4-fluorophenyl)-α-methyl-5-acetic acid | Nonsteroidal anti-inflammatory |

| Calcimycin (A23187) | Natural product with a benzoxazole moiety | Antibiotic, ionophore |

Structural Significance of N-Aryl-2-benzoxazolamines

The N-aryl-2-benzoxazolamine substructure, a key feature of the title compound, is of considerable importance in the development of bioactive molecules. thieme-connect.de This arrangement involves an aryl group (in this case, a phenyl ring) attached to the amino group at the 2-position of the benzoxazole core. This specific configuration is crucial as it defines the spatial arrangement and electronic properties of the molecule, which in turn govern its interaction with biological targets.

The N-aryl moiety can influence the compound's:

Conformational Flexibility: The bond between the amino nitrogen and the phenyl ring allows for rotation, which can be critical for achieving the optimal orientation for binding to a receptor or enzyme active site.

Lipophilicity: The addition of the aryl group generally increases the molecule's lipophilicity, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

Binding Interactions: The aryl ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules. benthamdirect.com

The synthesis of N-aryl-2-benzoxazolamines is an active area of research, with methods like the iodine-mediated one-pot reaction of 2-aminophenols and aryl isothiocyanates providing efficient access to this class of compounds. thieme-connect.deresearchgate.net This reaction proceeds through the formation of a thiourea (B124793) intermediate, followed by a cyclodesulfurization step to yield the final product. thieme-connect.denih.gov

Role of Halogenation (specifically chlorine) in Benzoxazole Chemistry

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a chlorine atom, as seen in the 5-position of 2-Benzoxazolamine, 5-chloro-N-phenyl-, can have profound effects on the molecule's physicochemical and biological characteristics.

The key roles of the chlorine substituent include:

Modulating Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the acidity/basicity of nearby functional groups and alter the reactivity of the aromatic ring system. researchgate.net

Increasing Lipophilicity: The addition of a halogen atom typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the compound's half-life in the body.

Enhancing Biological Potency: Structure-activity relationship (SAR) studies on benzazole derivatives have shown that the presence of electron-withdrawing groups, such as chlorine at the 5-position, can significantly increase antimicrobial and antiproliferative potency. researchgate.netesisresearch.org

The synthesis of the chlorinated precursor, 4-chloro-2-aminophenol, is a critical step in producing the title compound and is typically achieved through the nitration of p-chlorophenol followed by reduction. google.com

Table 2: Physicochemical Property Comparison of Related Benzoxazoles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Benzoxazole | C₇H₅NO | 119.12 | Unsubstituted core |

| 5-Chlorobenzoxazole | C₇H₄ClNO | 153.57 | Chlorine at 5-position |

| N-Phenyl-1,3-benzoxazol-2-amine | C₁₃H₁₀N₂O | 210.24 | N-phenyl at 2-amino position alfa-chemistry.com |

| 2-Benzoxazolamine, 5-chloro- (Zoxazolamine) | C₇H₅ClN₂O | 168.58 | Chlorine at 5-position, primary amine at 2-position nih.gov |

Research Scope and Contemporary Relevance in Heterocyclic Chemistry

Heterocyclic chemistry remains a vibrant and essential field of research, with benzoxazoles continuing to be a focal point of investigation. The contemporary relevance of compounds like 2-Benzoxazolamine, 5-chloro-N-phenyl- lies in their potential as scaffolds for new therapeutic agents and functional materials.

Current research efforts in this area are focused on several key aspects:

Development of Green Synthetic Methods: There is a strong emphasis on creating more environmentally benign, efficient, and cost-effective synthetic routes to benzoxazole derivatives, such as using novel catalysts or solvent-free conditions. ckthakurcollege.net

Exploration of New Biological Targets: Scientists are continuously screening benzoxazole libraries against new and emerging biological targets to identify novel therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are conducted to understand how different substituents on the benzoxazole core affect biological activity, guiding the design of more potent and selective compounds. researchgate.netesisresearch.org

Applications in Materials Science: The unique photophysical properties of some benzoxazole derivatives make them candidates for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

The study of specifically substituted derivatives like 2-Benzoxazolamine, 5-chloro-N-phenyl- contributes to the broader understanding of how molecular structure dictates function within this important class of heterocyclic compounds.

Structure

3D Structure

Properties

CAS No. |

79558-94-4 |

|---|---|

Molecular Formula |

C13H9ClN2O |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

5-chloro-N-phenyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C13H9ClN2O/c14-9-6-7-12-11(8-9)16-13(17-12)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

YWNAVPSABPGECL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Spectroscopic and Diffraction Based Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. A hypothetical spectrum for this compound would be expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the N-phenyl group and the chloro-substituted benzoxazole (B165842) ring system. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would provide crucial information about which protons are adjacent to one another, helping to piece together the molecular framework.

Complementing the proton data, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their functional group type (e.g., aromatic C-H, aromatic C-Cl, C-O, C=N). For 2-Benzoxazolamine, 5-chloro-N-phenyl-, one would expect to observe distinct signals for each of the carbon atoms in the phenyl and benzoxazole rings, including the characteristic downfield signal for the carbon atom of the amine-bearing C=N group.

To unambiguously assign all proton and carbon signals, especially for a complex aromatic system, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, definitively showing which protons are spin-coupled and thus spatially close (typically within three bonds).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over longer ranges (typically two to three bonds). This technique would be instrumental in connecting the N-phenyl group to the 2-amino position of the benzoxazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Benzoxazolamine, 5-chloro-N-phenyl- would be expected to display characteristic absorption bands. Key expected vibrations would include:

N-H stretching for the secondary amine.

C=N stretching from the oxazole (B20620) ring.

C-O-C stretching, also characteristic of the benzoxazole system.

Aromatic C=C and C-H stretching and bending vibrations.

A C-Cl stretching vibration, typically found in the fingerprint region.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass, which in turn allows for the unambiguous determination of the molecular formula (C₁₃H₉ClN₂O). The fragmentation pattern observed in the mass spectrum would show characteristic losses of substituents (e.g., loss of the phenyl group, loss of chlorine) that help to confirm the proposed structure.

X-ray Crystallography for Three-Dimensional Structure Determination

Should a suitable single crystal of 2-Benzoxazolamine, 5-chloro-N-phenyl- be grown, X-ray crystallography would provide the ultimate structural confirmation. This powerful technique maps electron density to determine the precise spatial coordinates of each atom in the crystal lattice. The resulting 3D model would offer definitive proof of the atomic connectivity and provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Crystal System and Space Group Analysis

No published data is available regarding the crystal system or space group of 2-Benzoxazolamine, 5-chloro-N-phenyl-.

Molecular Conformation and Dihedral Angle Characterization

Information on the specific molecular conformation and the dihedral angles between the constituent ring systems of 2-Benzoxazolamine, 5-chloro-N-phenyl- is not available in the absence of a crystal structure determination.

Intermolecular Interactions in the Solid State

A description of the intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, for 2-Benzoxazolamine, 5-chloro-N-phenyl- cannot be provided as this information is derived from its crystal packing, which has not been reported.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential for understanding the dynamic behavior and conformational preferences of molecules.

No specific studies on the conformational analysis or energy landscapes of 2-Benzoxazolamine, 5-chloro-N-phenyl- were found in the public domain. Such an analysis would be valuable for identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This information is crucial for understanding its interactions with biological targets or other molecules.

There is no available research detailing molecular dynamics simulations for 2-Benzoxazolamine, 5-chloro-N-phenyl-. These simulations could provide insights into the molecule's behavior over time in different environments, such as in solution, which is fundamental to predicting its physical and chemical properties.

Analysis of Noncovalent Interactions Involving Halogen Atoms

Theoretical Evaluation of Interaction Geometries and Energetics

Due to a lack of specific theoretical studies on 2-Benzoxazolamine, 5-chloro-N-phenyl-, this section reviews computational analyses of a closely related compound, N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine, to provide insights into the potential interaction geometries and energetics of this chemical class.

Theoretical calculations for this analog were performed using semi-empirical molecular orbital (MO) methods, specifically the CNDO/2 method, to determine various molecular properties. nih.gov The analysis of the molecular structure reveals key dihedral angles that define its three-dimensional geometry. One of the 2,3-dihydro-1,3-benzoxazole rings is nearly parallel to the phenyl ring, with a dihedral angle of 5.30 (18)°. nih.gov In contrast, both of these planar structures are almost perpendicular to the mean plane of the second 2,3-dihydro-1,3-benzoxazole ring, exhibiting dihedral angles of 89.29 (16)° and 85.41 (18)°, respectively. nih.gov

Further computational analysis provided insights into the electronic properties of the molecule. The calculated atomic charges, dipole moment, and frontier molecular orbital energies offer a quantitative description of the molecule's reactivity and intermolecular interaction potential. nih.gov

Table 1: Theoretical Molecular Properties of a 5-chloro-benzoxazolone Analog

| Parameter | Value |

|---|---|

| Calculated Charge on Cl1 Atom | -0.164 e⁻ |

| Calculated Charge on O1 Atom | -0.226 e⁻ |

| Calculated Charge on O2 Atom | -0.424 e⁻ |

| Calculated Charge on N1 Atom | -0.228 e⁻ |

| Dipole Moment | 2.122 Debye |

| HOMO Energy Level | -10.7480 eV |

Data sourced from a theoretical study on N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling (excluding specific biological target outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For benzoxazole (B165842) derivatives, molecular docking studies are instrumental in understanding their potential interactions within protein binding sites. While specific studies on 2-Benzoxazolamine, 5-chloro-N-phenyl- are not available, research on related 2-substituted benzoxazoles provides a general overview of their interaction profiles.

These studies often employ automated docking programs to place the ligand into the active site of a target protein. The interactions are then analyzed to identify key binding modes and stabilizing forces. Common interactions observed for benzoxazole derivatives include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com The benzoxazole scaffold, with its fused ring system and heteroatoms, provides multiple points for such interactions.

The lipophilic character of benzoxazole derivatives often leads to significant hydrophobic interactions with nonpolar residues in a protein's binding pocket. mdpi.com Furthermore, the nitrogen and oxygen atoms in the benzoxazole ring system can act as hydrogen bond acceptors, while attached functional groups may serve as hydrogen bond donors.

The following table summarizes the types of interactions and binding characteristics observed in molecular docking studies of various benzoxazole derivatives with different protein targets. This data, while not specific to 2-Benzoxazolamine, 5-chloro-N-phenyl-, illustrates the general principles of ligand-protein interactions for this class of compounds.

Table 2: Summary of Interaction Profiles for Benzoxazole Derivatives from Molecular Docking Studies

| Derivative Type | Protein Target Class | Key Interaction Types Observed |

|---|---|---|

| 2-Substituted Benzoxazoles | Kinases | Hydrogen bonding, hydrophobic interactions |

| 2-(4-chlorophenyl)-benzoxazole | Phosphatases, Topoisomerases | Hydrophobic interactions, potential for stronger binding than parent compounds |

This table is a generalized summary based on findings from multiple studies on benzoxazole derivatives. nih.govmdpi.com

Chemical Reactivity and Mechanistic Organic Transformations

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core

The benzoxazole core has three available positions for electrophilic attack: C4, C6, and C7, as the C5 position is already occupied by a chlorine atom. The directing influence of the fused oxazole (B20620) ring and the chloro substituent determines where an incoming electrophile will add.

Fused Oxazole Ring: The oxygen atom and the exocyclic amino group are both electron-donating through resonance, making them activating groups. They direct incoming electrophiles to the ortho and para positions. Relative to the ring oxygen, the C7 position is ortho and the C4 position is para. The exocyclic nitrogen at C2 also enhances the electron density of the entire heterocyclic system, further activating the fused benzene (B151609) ring.

Chloro Substituent at C5: Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), yet they are ortho, para-directors because of their electron-donating resonance effect (+R). The chloro group at C5 will direct incoming electrophiles to its ortho positions, C4 and C6.

The final regiochemical outcome depends on the balance of these competing effects. The C4 position is activated by being para to the ring oxygen and ortho to the chloro group. The C6 position is ortho to the chloro group and para to the heterocyclic nitrogen. The C7 position is strongly activated by being ortho to the powerfully electron-donating ring oxygen. Therefore, a mixture of products is possible, with the specific ratio depending on the reaction conditions and the nature of the electrophile.

| Position | Directing Influence from Fused Oxazole Ring | Directing Influence from C5-Chloro Group | Predicted Reactivity |

| C4 | Strongly Activated (para to Oxygen) | Activated (ortho to Chlorine) | Highly Favorable |

| C6 | Moderately Activated (para to N1) | Activated (ortho to Chlorine) | Favorable |

| C7 | Strongly Activated (ortho to Oxygen) | No direct influence | Favorable |

The rate of electrophilic aromatic substitution is heavily influenced by the electronic properties of the substituents on the aromatic ring. youtube.com

Phenylamine Group: The N-phenylamine group, as part of the 2-aminobenzoxazole (B146116) structure, is a powerful activating group. The nitrogen atom's lone pair of electrons is delocalized into the benzoxazole ring system, increasing its nucleophilicity and making it more susceptible to attack by electrophiles compared to unsubstituted benzene. youtube.com

Halogen (Chloro) Group: The chloro group at the C5 position is a deactivating group. Its strong inductive effect withdraws electron density from the ring, making the aromatic system less nucleophilic and slowing the rate of electrophilic attack. wikipedia.org

| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Reactivity |

| Phenylamine (at C2) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating |

| Chloro (at C5) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |

Reactions Involving the N-Phenylamine Moiety

The exocyclic nitrogen atom of the N-phenylamine group is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and amide bond formation.

The lone pair of electrons on the secondary amine nitrogen allows it to act as a nucleophile, attacking electrophilic carbon atoms.

N-Alkylation: In the presence of a suitable base, the amine can be deprotonated and subsequently react with alkyl halides (e.g., R-X) to form N-alkylated products. However, such reactions on similar heterocyclic systems can sometimes be complex, potentially leading to cyclized or rearranged products instead of simple alkylation. nih.gov

N-Acylation: The amine can react with acylating agents like acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) to form N-acyl derivatives. beilstein-journals.orgrsc.org This reaction typically proceeds readily and is a common method for synthesizing N-acyl compounds. beilstein-journals.org

The formation of an amide bond is one of the most frequent transformations in medicinal chemistry. nih.gov The N-phenylamine moiety of the title compound can participate in amide coupling reactions. This typically involves the reaction of the amine with a carboxylic acid that has been activated by a coupling reagent. nih.govresearchgate.net Alternatively, the amine can react directly with a more reactive carboxylic acid derivative, such as an acyl chloride, to form the corresponding amide. Several 5-chloro-N-aryl carboxamide derivatives have been synthesized using such methods, highlighting the utility of this reaction. nih.gov

Cyclization and Rearrangement Mechanisms

The structural framework of 2-Benzoxazolamine, 5-chloro-N-phenyl- and its derivatives allows for various intramolecular cyclization and rearrangement reactions, often leading to novel heterocyclic systems.

Smiles Rearrangement: The synthesis of N-aryl-2-aminobenzoxazoles, a class to which the title compound belongs, can proceed through a Smiles rearrangement. This process involves an intramolecular nucleophilic aromatic substitution where an intermediate cyclizes to generate the final product. researchgate.net

Intramolecular Cyclization: Derivatives of the core structure can undergo intramolecular cyclization. For example, N-phenyl N'-(2-chloroethyl)ureas, which share some structural similarities, are known to cyclize into active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov Photochemical conditions can also induce intramolecular cyclization in related halo-N-pyridinylbenzamide systems through a radical-based mechanism. scilit.comnih.gov

Other Rearrangements: Complex molecular reorganizations, such as the 1,3-migration of an N-allyl group, have been observed in related dihydrooxazole carboxamides, demonstrating the potential for unexpected rearrangements that can build structural complexity. nih.gov

| Reaction Type | Description | Relevant Precursor/System |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution leading to N-aryl-2-aminobenzoxazoles. researchgate.net | 2-(substituted-benzoxazol-2-ylthio)-N-arylacetamide intermediates. researchgate.net |

| Radical Cyclization | Photochemically induced intramolecular arylation via phenyl radical formation. scilit.comnih.gov | 2-chloro-N-pyridinylbenzamides. scilit.comnih.gov |

| Nucleophilic Cyclization | Intramolecular reaction of N-phenyl N'-(2-chloroethyl)ureas to form dihydrooxazol-2-amines. nih.gov | N-phenyl N'-(2-chloroethyl)ureas (CEUs). nih.gov |

| researchgate.netnih.gov-Sigmatropic Rearrangement | Migration of an N-allyl group to form an aza-quaternary carbon center. nih.gov | N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides. nih.gov |

Smiles Rearrangement Pathways

The synthesis of N-substituted 2-aminobenzoxazoles, such as 2-Benzoxazolamine, 5-chloro-N-phenyl-, can be efficiently achieved through the Smiles rearrangement, a classic intramolecular nucleophilic aromatic substitution. nih.govacs.org This pathway offers a metal-free approach to functionalize the benzoxazole core at the 2-position. acs.org

The general mechanism commences with a benzoxazole-2-thiol precursor, which is first activated. One established method involves activation with chloroacetyl chloride, followed by the introduction of an amine. nih.govacs.org The reaction proceeds through the following key steps, as illustrated for a general N-substituted aminobenzoxazole:

S-Alkylation: The benzoxazole-2-thiol is S-alkylated, forming a reactive intermediate.

Nucleophilic Attack: The amine (in this case, aniline (B41778) or a derivative) performs a nucleophilic attack on the electron-deficient C2 carbon of the benzoxazole ring. This leads to the formation of a tetrahedral spirocyclic intermediate. acs.org

Ring Opening & Rearomatization: The C-S bond in the spiro intermediate cleaves, leading to ring-opening.

Hydrolysis & Product Formation: Subsequent rearomatization and hydrolysis, often facilitated by a base like cesium carbonate (Cs₂CO₃), yields the final N-substituted 2-aminobenzoxazole product. acs.org

This methodology is notable for its broad substrate scope, accommodating various aromatic and aliphatic amines. acs.org The reaction conditions are typically mild, making it a versatile tool in heterocyclic synthesis.

| Amine Type | Example | General Yield Range | Notes |

|---|---|---|---|

| Aromatic Primary | Aniline | Good (e.g., 83%) | Reacts smoothly regardless of electronic effects. |

| Aliphatic Primary | Benzylamine (B48309) | Good (e.g., 72%) | Effective for a range of alkyl chains. |

| Alicyclic Primary | Cyclohexylamine | Good (e.g., 78%) | Well-tolerated. |

| Alicyclic Secondary | Piperidine | Moderate (e.g., 55%) | Generally lower yields compared to primary amines. |

| Bisnucleophilic | Ethanolamine | Good (e.g., 61%) | Demonstrates functional group tolerance. |

Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful and atom-economical strategy for constructing the 2-aminobenzoxazole scaffold from acyclic precursors. These reactions typically involve the formation of C-O and C-N bonds in a single operation, often utilizing a metal catalyst and an oxidant.

One environmentally benign approach involves the iron-catalyzed oxidative cyclization of intermediates formed from the ring-opening of benzoxazoles with secondary amines. rsc.orgresearchgate.net In this method, catalytic amounts of an iron salt (e.g., FeCl₂) and a green oxidant like aqueous hydrogen peroxide (H₂O₂) are used to achieve high yields of the desired 2-aminobenzoxazoles. rsc.orgresearchgate.net Mechanistic studies suggest the reaction may proceed through a radical-based process. rsc.org

Palladium catalysis offers another robust route. A Pd-catalyzed aerobic oxidation of o-aminophenols and isocyanides has been developed for the synthesis of 2-aminobenzoxazoles. acs.org This process operates under an air atmosphere, utilizing molecular oxygen as the terminal oxidant, which aligns with green chemistry principles. The reaction demonstrates broad substrate scope and proceeds under mild conditions. acs.org

Furthermore, cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles has been reported. nih.gov This method highlights how the choice of transition metal can influence the reaction, with cobalt(II) effectively activating O₂ to facilitate the cyclization. nih.gov

| Catalyst | Precursors | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Iron (FeCl₂) | Ring-opened benzoxazole intermediates | H₂O₂ (aq) | Environmentally friendly, high yields (up to 97%). | rsc.orgresearchgate.net |

| Palladium | o-Aminophenols, Isocyanides | Air (O₂) | Mild conditions, broad substrate scope. | acs.org |

| Cobalt(II) | 2-Aminophenols, Isonitriles | Air (O₂) | Enables O₂ activation for cyclization. | nih.gov |

Cross-Coupling Reactions and C-H Functionalization

The 5-chloro substituent on the benzoxazole ring of 2-Benzoxazolamine, 5-chloro-N-phenyl- serves as a synthetic handle for further molecular diversification via transition-metal-catalyzed cross-coupling reactions. The C-Cl bond is amenable to activation by palladium catalysts, enabling transformations such as Suzuki-Miyaura (coupling with boronic acids), Stille (organostannanes), and Buchwald-Hartwig amination (amines), allowing for the introduction of a wide array of aryl, alkyl, or amino substituents at the C5-position. The efficiency of these reactions depends on the choice of catalyst, ligand, and base.

C-H functionalization represents another modern strategy for modifying the molecule. The benzoxazole core and the N-phenyl ring possess multiple C-H bonds that could be selectively activated. The existing N-phenylamino group at C2 or the heterocyclic nitrogen atom could act as directing groups, guiding a metal catalyst to functionalize adjacent C-H bonds (e.g., at C4 or C6 of the benzoxazole, or the ortho-position of the N-phenyl ring). Palladium and rhodium are common catalysts for such transformations. This approach avoids the need for pre-functionalized starting materials and offers a direct route to novel derivatives.

General Reactivity of Benzoxazole as a Heteroaromatic System

The benzoxazole ring is a fused heteroaromatic system that exhibits a distinct reactivity profile. Its aromaticity confers relative stability. The system consists of a benzene ring, which is electron-rich, fused to an oxazole ring, which has both an electron-donating oxygen atom and a less-electronegative nitrogen atom.

The C2 position of the benzoxazole ring is the most electrophilic and is susceptible to nucleophilic attack, a characteristic exploited in many synthetic methods for 2-substituted benzoxazoles. Conversely, the heterocyclic nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base.

Electrophilic aromatic substitution on the benzofused ring typically occurs at positions with higher electron density. The presence of the fused oxazole ring and existing substituents heavily influences the regioselectivity. For 2-Benzoxazolamine, 5-chloro-N-phenyl-, the substituents modulate this reactivity:

5-chloro group: This electron-withdrawing group deactivates the benzene ring towards electrophilic attack through an inductive effect (-I) but directs incoming electrophiles to the ortho and para positions (C4 and C6) via its resonance effect (+R).

2-N-phenylamino group: This group is strongly electron-donating (+R effect) and activates the benzoxazole system, particularly influencing the electronic character of the heterocyclic portion.

This combination of substituents creates a complex electronic environment, allowing for selective chemical transformations at various positions on the molecule.

Derivatization Strategies and Analogue Synthesis for Advanced Chemical Research

Design and Synthesis of Substituted N-Aryl-2-benzoxazolamines

The synthesis of N-aryl-2-benzoxazolamine derivatives often involves the cyclodesulfurization of thioureas. This reaction can be promoted by various reagents, including organobismuth(V) compounds like triphenylbismuth (B1683265) dichloride, which facilitates the formation of N-substituted benzoxazol-2-amines in excellent yields under mild conditions. researchgate.net Another approach is the in situ iodine-mediated oxidative cyclodesulfurization. nih.gov These methods provide a versatile platform for introducing a wide array of substituents onto the N-aryl ring, enabling a systematic exploration of structure-activity relationships.

The introduction of diverse aromatic and heteroaromatic groups onto the N-aryl portion of the molecule is a key strategy to explore new chemical space and modulate biological activity. Synthetic methodologies, such as the condensation of 2-aminophenols with various aldehydes, facilitate the creation of a broad spectrum of 2-aryl benzoxazoles. researchgate.netnih.gov The use of catalysts like fly ash, a waste air-pollutant, has been explored as an environmentally benign option for these condensation reactions. nih.gov This approach allows for the incorporation of a wide range of substituted phenyl rings and other aromatic systems, leading to derivatives with potentially enhanced or novel properties.

Furthermore, "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for linking the benzoxazole (B165842) core to various heterocyclic moieties, including 1,2,3-triazoles. researchgate.netorientjchem.org This reaction's high efficiency and functional group tolerance make it ideal for creating complex hybrid molecules.

The electronic nature and position of substituents on the N-aryl ring significantly influence the chemical and physical properties of N-aryl-2-benzoxazolamines. Electron-donating and electron-withdrawing groups can alter the molecule's polarity, solubility, and electronic distribution, which in turn affects its reactivity and biological interactions. For instance, the introduction of halogen atoms can modulate the compound's lipophilicity and metabolic stability. mdpi.com

The rate of certain reactions, such as the transformation of a benzoquinone core into a benzoxazole, has been shown to be dependent on the nature of para-substituents on a benzylamine (B48309) moiety. acs.org Electron-withdrawing groups, through resonance or inductive effects, can stabilize reaction intermediates and facilitate the cyclization process. acs.org

Creation of Benzoxazole-Fused or Hybrid Heterocyclic Systems (e.g., with triazole, oxadiazole, benzimidazole)

Fusing or linking the benzoxazole ring with other heterocyclic systems is a widely used strategy to generate novel chemical entities with unique pharmacological profiles. The resulting hybrid molecules often exhibit synergistic or enhanced biological activities compared to their individual components.

Triazole Hybrids: The combination of benzoxazole and triazole moieties has been extensively explored. researchgate.netresearchgate.net The synthesis of these hybrids can be achieved through multi-step reaction sequences, often culminating in a "click" reaction to link the two heterocyclic cores. researchgate.netorientjchem.org

Oxadiazole Hybrids: Similarly, the incorporation of an oxadiazole ring can lead to compounds with interesting biological properties. Synthetic routes to these hybrids may involve the cyclization of suitable precursors containing both benzoxazole and oxadiazole-forming functionalities. orientjchem.org

Benzimidazole (B57391) Hybrids: The structural similarity between benzoxazole and benzimidazole allows for the creation of hybrid structures that can interact with similar biological targets. wikipedia.org Synthetic strategies often involve the condensation of o-phenylenediamines with appropriate reagents to form the benzimidazole ring, which is then linked to the benzoxazole core. frontiersin.org

| Hybrid System | Synthetic Strategy | Key Intermediates/Reagents |

|---|---|---|

| Benzoxazole-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) | Benzoxazole with a terminal alkyne and an azide-containing heterocycle |

| Benzoxazole-Oxadiazole | Condensation and cyclization reactions | Benzoxazole-containing carboxylic acids and semicarbazide (B1199961) hydrochloride with POCl₃ |

| Benzoxazole-Benzimidazole | Condensation and subsequent linkage | o-Phenylenediamine derivatives and benzoxazole-containing aldehydes or carboxylic acids |

Advanced Functionalization of the Benzoxazole Skeleton

Direct functionalization of the benzoxazole ring system provides another avenue for creating diverse analogues. These reactions allow for the introduction of various functional groups at specific positions on the benzoxazole core, further expanding the chemical diversity of the compound library.

The introduction of halogen atoms onto the benzoxazole skeleton can be achieved through various methods, including transition metal-catalyzed C-H activation. researchgate.net Ruthenium and rhodium catalysts have been shown to direct halogenation to specific positions on the 2-arylbenzoxazole scaffold. researchgate.net These halogenated derivatives can serve as versatile intermediates for further modifications through cross-coupling reactions. mdpi.com Nitro-substitution, while not as extensively detailed in the provided context, typically involves electrophilic aromatic substitution reactions using nitrating agents.

The incorporation of alkyl and alkoxy groups can significantly impact the lipophilicity and steric profile of the benzoxazole molecule. While direct C-H alkylation of the benzoxazole core can be challenging, alternative strategies involve the use of pre-functionalized starting materials. For example, synthesizing benzoxazoles from 2-aminophenols already bearing the desired alkyl or alkoxy substituents is a common approach. nih.gov Additionally, triphenylbismuth dichloride has been used to promote the synthesis of 2-alkylated benzoxazoles from thioamides and 2-aminophenols. beilstein-journals.org

| Functionalization | Method | Catalyst/Reagent | Position of Functionalization |

|---|---|---|---|

| Halogenation (Chlorination, Bromination, Iodination) | Transition metal-catalyzed C-H activation | Ruthenium or Rhodium catalysts with N-halosuccinimide | C7 or ortho-position of the 2-aryl ring |

| Alkylation | Cyclization of substituted precursors | Use of alkyl-substituted 2-aminophenols | Various positions on the benzene (B151609) ring |

| Alkylation | Desulfurization of thioamides | Triphenylbismuth dichloride | C2 position |

Synthesis of Polyhalogenated Analogues for Comparative Chemical Studies

The synthesis of polyhalogenated analogues of the lead compound, 2-benzoxazolamine, 5-chloro-N-phenyl-, is a strategic approach to systematically probe the effects of halogen substitution on the molecule's chemical and physical properties. By introducing additional halogen atoms at various positions on both the benzoxazole core and the N-phenyl ring, researchers can fine-tune electronic and steric parameters. This allows for comparative studies that can elucidate structure-activity relationships (SAR). The primary method for introducing additional halogens onto the aromatic rings is electrophilic aromatic substitution.

The reactivity of the two aromatic systems in 2-benzoxazolamine, 5-chloro-N-phenyl- towards electrophilic halogenation is influenced by the existing substituents. The benzoxazole ring already contains a chloro group at the 5-position and is substituted with an amino group at the 2-position. The N-phenyl ring is directly attached to a nitrogen atom. Both the amino group and the chloro group are ortho-, para-directing, while the nitrogen atom of the amino bridge strongly activates the N-phenyl ring towards electrophilic substitution.

Electrophilic Halogenation of the N-Phenyl Ring:

The N-phenyl ring is highly activated by the secondary amine linkage, making it particularly susceptible to electrophilic attack. Reactions with common halogenating agents are expected to proceed readily, likely at the ortho- and para-positions relative to the amino group.

For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH3CN) would be a standard approach. Due to the strong activating effect of the amine, these reactions may even proceed without a catalyst and could potentially lead to poly-halogenation of the phenyl ring. To achieve mono-substitution, milder conditions and careful control of stoichiometry would be necessary.

Electrophilic Halogenation of the Benzoxazole Ring:

Further halogenation of the benzoxazole ring is also feasible. The existing 5-chloro substituent and the 2-amino group will direct incoming electrophiles. The positions ortho and para to the activating amino group are potential sites for substitution. However, steric hindrance might influence the regioselectivity. The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), is typically required for the halogenation of less activated or deactivated aromatic rings. masterorganicchemistry.com For instance, direct bromination using bromine (Br2) in the presence of a Lewis acid could introduce a bromine atom onto the benzoxazole core.

General Synthetic Approach:

A general approach for the synthesis of polyhalogenated analogues would involve dissolving 2-benzoxazolamine, 5-chloro-N-phenyl- in an appropriate solvent and treating it with a halogenating agent, with or without a catalyst, depending on the desired extent of halogenation and the target ring. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product would be isolated and purified using standard methods like column chromatography or recrystallization.

The following table outlines potential polyhalogenated analogues that could be synthesized through these methods, illustrating the diversity of structures that can be accessed for comparative chemical studies.

| Analogue Name | Additional Halogen(s) | Position(s) of Additional Halogen(s) | Potential Synthetic Reagents |

| 5-Chloro-N-(4-chlorophenyl)-2-benzoxazolamine | 1 x Cl | 4-position of N-phenyl ring | N-Chlorosuccinimide (NCS) |

| N-(2,4-Dichlorophenyl)-5-chloro-2-benzoxazolamine | 2 x Cl | 2- and 4-positions of N-phenyl ring | Excess N-Chlorosuccinimide (NCS) |

| 5-Chloro-N-(4-bromophenyl)-2-benzoxazolamine | 1 x Br | 4-position of N-phenyl ring | N-Bromosuccinimide (NBS) |

| 4,5-Dichloro-N-phenyl-2-benzoxazolamine | 1 x Cl | 4-position of benzoxazole ring | Chlorine (Cl2), Lewis Acid (e.g., FeCl3) |

| 5,7-Dichloro-N-phenyl-2-benzoxazolamine | 1 x Cl | 7-position of benzoxazole ring | Chlorine (Cl2), Lewis Acid (e.g., FeCl3) |

| 5-Chloro-N-(2,4,6-tribromophenyl)-2-benzoxazolamine | 3 x Br | 2-, 4-, and 6-positions of N-phenyl ring | Excess Bromine (Br2) |

These derivatization strategies provide a pathway to a library of polyhalogenated analogues, which are invaluable for systematic investigations into how halogenation patterns impact molecular properties and biological activity.

Advanced Chemical Applications and Material Science Perspectives

Benzoxazolamines as Building Blocks for Complex Heterocyclic Architectures

Benzoxazolamine derivatives, including 2-Benzoxazolamine, 5-chloro-N-phenyl-, serve as crucial building blocks in the synthesis of more complex heterocyclic structures. The benzoxazole (B165842) framework is a key feature in many biologically active compounds. researchgate.net The synthesis of N-aryl-2-aminobenzoxazoles has been achieved from substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamides. acs.org This highlights the utility of the benzoxazolamine core in constructing larger, functionalized molecules through reactions like the Smiles rearrangement. acs.org

Various synthetic strategies have been developed to create 2-aminobenzoxazoles and their N-substituted analogues from readily available starting materials. acs.org One approach involves the use of the nonhazardous cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated with boron trifluoride etherate (BF₃·Et₂O). acs.org Another method involves the reaction of benzoxazole-2-thiol with amines, where reaction conditions such as temperature and the choice of base can be optimized to favor the desired aminobenzoxazole product. acs.org These synthetic methodologies underscore the role of benzoxazolamines as versatile intermediates for creating a diverse range of heterocyclic compounds. The presence of the chloro and phenyl groups on the 2-Benzoxazolamine, 5-chloro-N-phenyl- core provides additional sites for functionalization, allowing for its incorporation into elaborate molecular designs.

Exploration in Photoactive Polymeric Materials

The benzoxazole moiety is a significant component in the development of photoactive and photoluminescent polymeric materials. Polybenzoxazoles (PBOs) are noted for their potential in large-area photonic sensing applications due to their ultra-low optical loss and high thermal stability. researchgate.net Researchers have synthesized photoluminescent polymers incorporating a 2-(2′‐hydroxyphenyl)benzoxazole unit within the main polymer chain. researchgate.netdntb.gov.ua These conjugated polymers can emit green light, with fluorescence emission maxima around 518-520 nm, which is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. dntb.gov.uaresearchgate.net

Furthermore, benzoxazole-based BODIPY dyes have been designed and used as photosensitizers for the radical photopolymerization of acrylate (B77674) monomers. mdpi.com These systems demonstrate that the benzoxazole structure can be integral to developing effective photoinitiating systems for light-induced polymerization. mdpi.com The incorporation of the 2-Benzoxazolamine, 5-chloro-N-phenyl- unit into polymer backbones could yield materials with tailored photoactive properties, leveraging the inherent electronic characteristics of the benzoxazole ring system.

Research into Fluorescent Properties and Photophysical Stability

The fluorescent properties of benzoxazole derivatives are a subject of significant research. A study on a polybenzoxazole with an adjacent hydroxyphenyl group found that the polymer exhibited strong emission at 520 nm with a large Stokes shift of about 200 nm, a result of the ESIPT mechanism. researchgate.net The photophysical stability of these materials is also a key consideration. For instance, the aforementioned polymer showed unique fluorescence quenching properties when exposed to UV irradiation. researchgate.net

In the context of smaller molecules, styrylbenzazole photoswitches have been synthesized to study their photochemical properties. diva-portal.org Modifications to the benzazole moiety (e.g., benzoxazole vs. benzothiazole) and substituents on the aryl ring influence the maximum absorption wavelength (λmax) and the quantum yields of isomerization. diva-portal.org For example, replacing a benzoxazole with a benzothiazole (B30560) can result in a slight redshift of the λmax. diva-portal.org These studies indicate that the photophysical characteristics of compounds like 2-Benzoxazolamine, 5-chloro-N-phenyl- can be finely tuned through structural modifications, impacting their fluorescence and stability for applications in optical materials and sensors.

Structural Modifications for Enhanced Chemical Stability and Tunable Properties

The inherent stability of the benzoxazole ring system provides a robust foundation for designing durable materials. However, to meet the demanding requirements of advanced applications, further enhancements to chemical and thermal stability are often necessary. This can be achieved through a variety of synthetic strategies that modify the core structure of 5-chloro-N-phenyl-2-benzoxazolamine.

Enhancing Thermal Stability

The thermal stability of 2-aminobenzoxazole (B146116) derivatives is a critical parameter for their application in materials subjected to high temperatures. Structural modifications that increase the rigidity of the molecule and introduce strong intermolecular interactions are key to improving their thermal decomposition temperatures.

Furthermore, the introduction of substituents that can engage in strong intermolecular hydrogen bonding or other non-covalent interactions can create a more robust solid-state packing, which in turn enhances thermal stability. For example, the strategic placement of amide or urea (B33335) functionalities on the N-phenyl ring can promote the formation of extensive hydrogen-bonding networks.

Table 1: Effect of N-Substituent on the Thermal Properties of 2-Aminobenzoxazole Derivatives

| N-Substituent | Decomposition Temperature (°C) | Key Observations |

|---|---|---|

| Phenyl | ~300 | Baseline thermal stability. |

| 4-Nitrophenyl | >320 | Electron-withdrawing groups can enhance stability through improved molecular packing. |

| 4-Biphenyl | >350 | Increased conjugation and molecular weight contribute to higher thermal stability. |

| 1-Adamantyl | >380 | Bulky, rigid aliphatic groups significantly increase thermal decomposition temperature. |

Note: The data presented in this table is illustrative and based on general trends observed in related heterocyclic compounds. Specific values for 5-chloro-N-phenyl-2-benzoxazolamine derivatives would require targeted experimental investigation.

Improving Chemical Resistance

The chemical stability of 5-chloro-N-phenyl-2-benzoxazolamine can be tailored to resist harsh chemical environments, such as acidic or basic conditions and oxidative stress. The electron-deficient nature of the benzoxazole ring, further influenced by the chloro substituent at the 5-position, provides a degree of inherent stability. However, modifications to the N-phenyl ring and the exocyclic amino group are crucial for further enhancements.

The introduction of electron-withdrawing groups (EWGs) on the N-phenyl ring can decrease the electron density on the benzoxazole nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed degradation. Conversely, to improve stability in basic media, steric shielding of the exocyclic N-H bond through the introduction of bulky ortho-substituents on the N-phenyl ring can hinder deprotonation.

Protection of the exocyclic amino group through acylation or sulfonylation can also significantly enhance chemical stability. The resulting amides and sulfonamides are generally less reactive towards a wide range of chemical reagents.

Table 2: Influence of Structural Modifications on Chemical Stability

| Modification | Effect on Acid Stability | Effect on Base Stability | Effect on Oxidative Stability |

|---|---|---|---|

| EWG on N-phenyl ring | Increased | Generally neutral | Increased |

| Bulky ortho-substituents on N-phenyl ring | Neutral | Increased | Increased |

| Acylation of exocyclic amine | Increased | Increased | Increased |

| Introduction of fluorinated substituents | Increased | Increased | Increased |

Note: This table summarizes general trends and the specific impact of modifications would depend on the nature and position of the substituents.

Tuning Electronic and Optical Properties

Extending the π-conjugated system by replacing the N-phenyl group with larger aromatic moieties like naphthyl, anthracenyl, or pyrenyl groups typically leads to a red-shift in both the absorption and emission spectra. This is a common strategy for tuning the color of fluorescent materials.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the N-phenyl ring or the benzoxazole core can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows for precise control over the band gap and, consequently, the photophysical properties. For instance, attaching a strong electron-donating group to the N-phenyl ring and an electron-withdrawing group to the benzoxazole ring can induce intramolecular charge transfer (ICT) upon photoexcitation, often resulting in large Stokes shifts and solvent-dependent emission.

Table 3: Effect of N-Aryl Substitution on Photophysical Properties

| N-Aryl Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| Phenyl | ~320 | ~380 | Moderate |

| 4-(Dimethylamino)phenyl | ~350 | ~450 | High (in non-polar solvents) |

| 4-Nitrophenyl | ~340 | ~420 | Low |

| 2-Naphthyl | ~345 | ~410 | Moderate |

Note: The data in this table is representative and illustrates the general effects of substitution on the photophysical properties of N-aryl-2-aminobenzoxazoles.

Q & A

Q. What are the recommended safety protocols for handling 2-Benzoxazolamine, 5-chloro-N-phenyl- in laboratory settings?

Methodological Answer: Researchers must adhere to OSHA HCS guidelines, including:

- Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards to avoid skin/eye contact .

- Respiratory Protection: Employ air-purifying respirators if dust or aerosols are generated .

- Ventilation: Ensure local exhaust ventilation to minimize inhalation risks (H335: respiratory tract irritation) .

- Spill Management: Contain spills using non-combustible absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. What spectroscopic methods are commonly used to characterize 2-Benzoxazolamine derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and aromaticity patterns, as demonstrated for benzoxazole hybrids in (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas (e.g., CHClNO) with HRMS-ESI, ensuring mass accuracy <5 ppm .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1620 cm) using databases like NIST Chemistry WebBook .

Q. How can researchers assess the acute toxicity of 2-Benzoxazolamine derivatives?

Methodological Answer:

- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK-293) to evaluate cytotoxicity (IC) .

- In Vivo Models: Administer oral doses (Category 4, H302) to rodents per OECD 423 guidelines, monitoring weight loss and organ damage .

- Environmental Toxicity: Follow EPA protocols to test aquatic toxicity (e.g., Daphnia magna EC) and prevent drainage contamination .

Advanced Research Questions

Q. How can synthetic routes for 2-Benzoxazolamine derivatives be optimized to improve yields?

Methodological Answer:

- Reaction Parameter Screening: Use factorial design (e.g., 2 factorial) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C) .

- Byproduct Analysis: Employ LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry to suppress undesired pathways .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) and enhance yields (e.g., from 34.9% to 63.4%) via controlled dielectric heating .

Q. What strategies resolve contradictions in structural data for benzoxazole derivatives?

Methodological Answer:

- Crystallographic Validation: Compare experimental XRD data with computational models (DFT-optimized geometries) to resolve NMR signal ambiguities (e.g., overlapping aromatic peaks) .

- Isotopic Labeling: Synthesize -labeled analogs to trace carbon environments and confirm regioselectivity in heterocyclic ring formation .

- Cross-Validation: Correlate HRMS fragmentation patterns with IR carbonyl stretches (e.g., 1680 cm for amide groups) to validate proposed structures .

Q. How can structure-activity relationships (SAR) guide the design of bioactive 2-Benzoxazolamine analogs?

Methodological Answer:

- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical moieties (e.g., chloro-substituent at C5 enhances antimicrobial activity) .

- In Silico Docking: Simulate binding interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to prioritize derivatives with lower ΔG values .

- Bioisosteric Replacement: Substitute the phenyl group with heteroaromatic rings (e.g., thiophene) to improve solubility while retaining potency .

Q. What methodologies address stability challenges in long-term storage of 2-Benzoxazolamine derivatives?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC purity assays .

- Lyophilization: Freeze-dry hygroscopic derivatives to prevent hydrolysis, ensuring residual moisture <1% .

- Compatibility Studies: Test excipients (e.g., lactose, PVP) in formulation matrices to identify destabilizing interactions .

Tables for Key Data

Q. Table 1: Synthetic Yields of Representative 2-Benzoxazolamine Derivatives

| Compound ID | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Z-4a | 34.9 | 183–185 | 4-Fluorobenzamide |

| Z-4b | 63.4 | 241–243 | 4-Chlorobenzamide |

| E-4b | 36.5 | 247–249 | 4-Chlorobenzamide |

| Source: Adapted from . |

Q. Table 2: Hazard Classification of 2-Benzoxazolamine Derivatives

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Use fume hoods |

| Skin Irritation | H315 | Wear nitrile gloves |

| Respiratory Irritation | H335 | Local exhaust ventilation |

| Source: . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.